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Compound of Interest

Compound Name: Labradimil

Cat. No.: B1674209 Get Quote

An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)

Introduction
Labradimil, also known by its development code RMP-7 and brand name Cereport, is a

synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma

stability and a longer half-life compared to the endogenous bradykinin.[2] Labradimil is a

potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic

application under investigation has been to transiently increase the permeability of the blood-

brain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to

enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides

a comprehensive technical overview of the structure, mechanism of action, signaling pathways,

and experimental data related to Labradimil, intended for researchers and drug development

professionals.

Chemical Structure and Properties
Labradimil is a complex peptide with specific amino acid substitutions designed to increase its

stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-

Gly-Thi-Ser-Pro-Tyr(Me)-ψ(CH2NH)-Arg-OH.[1] These modifications, including the introduction

of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced

pharmacokinetic profile compared to native bradykinin.
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Property Value

Chemical Formula C49H75N15O12S

Molecular Weight 1098.29 g/mol

IUPAC Name

(S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-

prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-

((4-((aminoiminomethyl)amino)-1-

carboxybutyl)amino)-1-((4-

methoxyphenyl)methyl)ethyl)-L-prolinamide

SMILES String

COC1=CC=C(C=C1)C--INVALID-LINK--

N)C(=O)O">C@@HNC(=O)

[C@@H]2CCCN2C(=O)--INVALID-LINK--

NC(=O)--INVALID-LINK--NC(=O)CNC(=O)

[C@@H]4C--INVALID-LINK--N)N">C@HO

Synonyms RMP-7, Lobradimil, Cereport, DRG-0182

Binding Affinity (Ki) 0.54 nM for Bradykinin B2 Receptor[3]

Mechanism of Action
Labradimil functions as a selective agonist at the bradykinin B2 receptors, which are

constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of

Labradimil to these receptors initiates a signaling cascade that leads to a rapid and transient

increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have

revealed that this increased permeability is primarily achieved through the disengagement of

tight junctions between the endothelial cells, creating a paracellular pathway for molecules to

cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors.

[6][7] The increase in permeability is transient, with the barrier beginning to restore within

minutes after the cessation of Labradimil infusion and spontaneously restoring even with

continuous infusion over 10 to 60 minutes.[6][7][10]
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Mechanism of Action
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Logical flow of Labradimil's mechanism of action.

Signaling Pathway
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Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), Labradimil
activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates

phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from

intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in

intracellular calcium is a key second messenger in the signaling cascade that ultimately results

in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can

stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]
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Labradimil (RMP-7) Signaling Pathway
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Bradykinin B2 receptor signaling pathway activated by Labradimil.

Preclinical Data
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Preclinical studies in rat glioma models have demonstrated the efficacy of Labradimil in
increasing the permeability of the BBTB to various compounds. These studies, often employing

intracarotid infusions, have shown a significant and selective increase in the uptake of

hydrophilic molecules into tumor tissue.[6][14]

Tracer Compound
Molecular Weight
(Da)

Fold Increase in
Permeability (Ki)
vs. Control

Reference

α-aminoisobutyric acid 103 2.8 [14]

Sucrose 342 1.8 [14]

Methotrexate 454.5 2.9 [14]

Inulin 5000 2.1 [14]

Dextran 70,000 10.3 [14]

Ki = Unidirectional transfer constant (microliters/gm/min)

Notably, Labradimil did not increase the permeability of the BBB or BBTB to the lipophilic drug

BCNU.[6] The enhanced delivery of carboplatin in combination with Labradimil led to

significantly prolonged survival in animal models.[1]

Clinical Data
Labradimil has been evaluated in Phase I and II clinical trials in combination with carboplatin

for the treatment of malignant gliomas in both adult and pediatric populations.

Phase I Study in Adults with Malignant Glioma[15]

Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of

intravenous RMP-7 with carboplatin.

Patient Population: 14 patients with progressing malignant glioma.

Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a

target AUC of 5 or 7 mg/ml/min.
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Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient

and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was

administered without additional side effects beyond those expected from carboplatin alone.

Phase II Study in Adults with Recurrent High-Grade Glioma[16]

Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.

Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and

chemotherapy-pretreated (CP) groups.

Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.

Results:

Patient Group
Stable or
Improved
(Clinical)

Response
(Radiological:
Stable, PR, or
CR)

Complete or
Partial
Response
(CR/PR)

Median
Duration of
Response

Chemotherapy
Naive (n=45)

61% 79% 32% 30.3 weeks

| Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |

Randomized, Double-Blind, Placebo-Controlled Phase 2 Study[17]

Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with

placebo.

Patient Population: 122 patients with recurrent malignant glioma.

Results:
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Outcome
RMP-7 + Carboplatin
(n=62)

Placebo + Carboplatin
(n=60)

Median Time to
Progression

9.7 weeks 8.0 weeks

| Median Survival Time | 26.9 weeks | 19.9 weeks |

Conclusion: The study did not show a statistically significant improvement in the primary

endpoint of time to tumor progression at the dose and schedule used.

Phase II Study in Childhood Brain Tumors[8]

Objective: To estimate the response rate and time to progression for the combination of

lobradimil and carboplatin.

Patient Population: 41 pediatric patients with various primary brain tumors.

Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.

Conclusion: The combination was found to be inactive in childhood high-grade gliomas and

brainstem gliomas.

Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of

Labradimil, based on descriptions in the cited literature.

1. Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Labradimil for

the bradykinin B2 receptor.
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Experimental Workflow: Receptor Binding Assay

Prepare cell membrane homogenates
expressing Bradykinin B2 receptors.

Incubate membrane prep with a fixed
concentration of radioligand and varying
concentrations of unlabeled Labradimil.

Select a radiolabeled B2 receptor
ligand (e.g., [³H]-Bradykinin).

Separate bound from free radioligand
via rapid vacuum filtration.

Quantify radioactivity of the filters
using liquid scintillation counting.

Analyze data using non-linear regression
to determine IC50 and calculate Ki value.

Click to download full resolution via product page

Workflow for a competitive receptor binding assay.

Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled

bradykinin (e.g., [³H]-bradykinin), unlabeled Labradimil, binding buffer, glass fiber filters,

vacuum filtration manifold, liquid scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with

the membrane preparation in the presence of increasing concentrations of unlabeled

Labradimil.

Non-specific binding is determined in parallel incubations containing an excess of

unlabeled bradykinin.

The reaction is allowed to reach equilibrium.

The incubation is terminated by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.

Filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

The concentration of Labradimil that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.

[18]

2. In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the effect of Labradimil on the permeability of an

endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]
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Experimental Workflow: In Vitro BBB Permeability Assay

Culture brain microvascular endothelial
cells to confluence on a semi-permeable

Transwell® insert.

Treat the endothelial monolayer with
Labradimil or vehicle control.

Add a fluorescent or radiolabeled tracer
(e.g., labeled dextran) to the upper

(apical/luminal) chamber.

At various time points, collect samples
from the lower (basolateral/abluminal)

chamber.

Quantify the amount of tracer that has
crossed the monolayer into the lower chamber.

Calculate the permeability coefficient (Papp)
for each condition.

Click to download full resolution via product page

Workflow for an in vitro blood-brain barrier permeability assay.

Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell

culture medium, Labradimil, a tracer molecule (e.g., fluorescein-labeled dextran), plate

reader or appropriate detector.
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Procedure:

HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a

confluent monolayer with robust tight junctions is formed. The integrity of the monolayer

can be confirmed by measuring transendothelial electrical resistance (TEER).

The cell monolayer is treated by adding Labradimil at the desired concentration to the

apical (upper) chamber. A vehicle control is run in parallel.

Following a short pre-incubation with Labradimil, the tracer molecule is added to the

apical chamber.

At designated time intervals, aliquots are taken from the basolateral (lower) chamber.

The concentration of the tracer in the collected samples is measured using a fluorometer

or appropriate detector.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer

transport across the endothelial monolayer for both Labradimil-treated and control

conditions.

3. In Vivo Brain Tumor Permeability Study

This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of

Labradimil on the delivery of a substance to a brain tumor, as described in studies using

quantitative autoradiography.[6][14]

Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, Labradimil,
radiolabeled tracer (e.g., [¹⁴C]-carboplatin), anesthesia, autoradiography equipment.

Procedure:

Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats.

The tumors are allowed to grow for a set period.

Drug and Tracer Administration: Animals are anesthetized. The experimental group

receives an infusion of Labradimil (e.g., via the carotid artery or intravenously), followed
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by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion

with the tracer.

Tissue Collection: After a defined circulation time, the animals are euthanized, and the

brains are rapidly removed and frozen.

Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray

film or a phosphor screen.

Quantification: The resulting autoradiograms are digitized and analyzed. The

concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and

the contralateral normal brain is quantified by comparison to radioactive standards.

Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is

calculated and compared between the Labradimil-treated and control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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